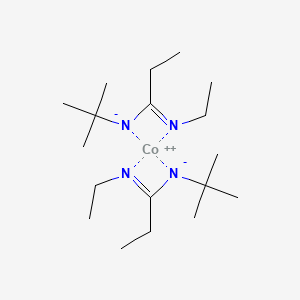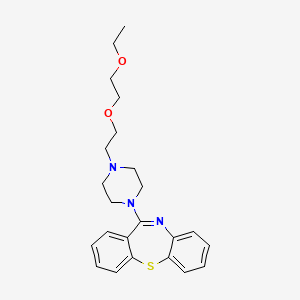![molecular formula C11H12N2O2 B3071697 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-68-4](/img/structure/B3071697.png)
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure consists of an acetyl group (at position 3), a methoxy group (at position 4), and a methyl group (at position 1) attached to the pyrrolopyridine core. This compound exhibits potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor .
Molecular Structure Analysis
The molecular formula of 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is C10H10N2O2 . The compound’s structure features a pyrrolopyridine ring fused with an acetyl and a methoxy group. For a visual representation, refer to the chemical structure .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior
- 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and related compounds exhibit interesting photochemical behaviors. For example, certain pyrrolo[3,2-b]pyridinones, when irradiated, produce dimeric products. This demonstrates the potential utility of these compounds in studies related to photochemistry and photophysics (Jones & Phipps, 1975).
Synthesis of Complex Heterocycles
- These compounds are instrumental in synthesizing complex heterocyclic structures, which are crucial in medicinal chemistry and drug development. For instance, they are used as intermediates in the synthesis of carbazole and quinoline derivatives, which are relevant to antitumor research (Morón et al., 1993).
Radioligand Preparation
- They serve as precursors in preparing radioligands for neuronal nicotinic acetylcholine receptors, highlighting their utility in neuropharmacological research (Kassiou et al., 1997).
Insecticidal Properties
- Derivatives of these compounds show potential insecticidal properties. Some pyridine derivatives exhibit significant activity against aphids, suggesting applications in agricultural pest control (Bakhite et al., 2014).
Kinetic Studies
- They are also used in kinetic studies, such as investigating the hydrolysis of related pyrrolo[3,4-c]pyridine compounds in aqueous solutions. These studies contribute valuable insights into the stability and reactivity of these molecules (Muszalska, 2004).
Novel Synthesis Pathways
- Research on these compounds has led to the discovery of novel synthetic routes for various fused heterocycles, which is significant in the exploration of new therapeutic agents (Bencková & Krutošíková, 1997).
Antitumor Research
- These compounds are explored in the context of antitumor research. For example, derivatives have been synthesized as potential intermediates for mitomycin, a chemotherapeutic agent (Kametani et al., 1980).
Eigenschaften
IUPAC Name |
1-(4-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)8-6-13(2)11-10(8)9(15-3)4-5-12-11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNYYCFLYJGJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=NC=CC(=C12)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)


![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)






![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)